1-(alpha-Methylbenzyl)semicarbazide
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Overview
Description
1-(alpha-Methylbenzyl)semicarbazide is a chemical compound that belongs to the semicarbazide family. Semicarbazides are known for their wide range of applications in organic synthesis, drug discovery, and agrochemistry . This compound is characterized by the presence of a semicarbazide group attached to an alpha-methylbenzyl moiety, making it a valuable intermediate in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 1-(alpha-Methylbenzyl)semicarbazide typically involves the reaction of alpha-methylbenzylamine with semicarbazide hydrochloride. The reaction is carried out in an aqueous medium, often under reflux conditions, to ensure complete conversion of the reactants . The general reaction scheme is as follows:
alpha-Methylbenzylamine+Semicarbazide Hydrochloride→this compound+HCl
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. One-pot synthesis approaches have also been developed to streamline the production process .
Chemical Reactions Analysis
1-(alpha-Methylbenzyl)semicarbazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form semicarbazones, which are useful intermediates in organic synthesis.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the semicarbazide moiety, to form various derivatives.
Scientific Research Applications
1-(alpha-Methylbenzyl)semicarbazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(alpha-Methylbenzyl)semicarbazide involves its interaction with specific molecular targets. For instance, it can form stable complexes with metal ions, which can inhibit the activity of certain enzymes . Additionally, its ability to form semicarbazones with carbonyl compounds makes it useful in various biochemical assays .
Comparison with Similar Compounds
1-(alpha-Methylbenzyl)semicarbazide can be compared with other semicarbazides, such as:
Semicarbazide: The parent compound, which is simpler in structure and widely used in organic synthesis.
Thiosemicarbazide: Contains a sulfur atom, making it more reactive in certain chemical reactions.
Carbazide: Structurally related but lacks the semicarbazide moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its alpha-methylbenzyl group, which imparts specific chemical properties and reactivity, making it valuable in specialized applications .
Properties
CAS No. |
100861-14-1 |
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Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(1-phenylethylamino)urea |
InChI |
InChI=1S/C9H13N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-7,11H,1H3,(H3,10,12,13) |
InChI Key |
UANSEHOWYWIIMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NNC(=O)N |
Origin of Product |
United States |
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